(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Chiral Synthesis Medicinal Chemistry Quality Control

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 2414393-48-7) is a chiral α-hydroxy ester featuring a benzyl protecting group and a cyclopropyl moiety. It is primarily utilized as a stereospecific intermediate in the synthesis of the DNA topoisomerase I inhibitor Camptothecin (IC50 = 679 nM) and as a key building block in the construction of cleavable antibody-drug conjugate (ADC) linkers, where it is coupled to cytotoxic payloads such as Exatecan.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B12379732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC1C(C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2/t11-/m0/s1
InChIKeyHBEZCBDGJMYNGS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate: Chiral Intermediate for Topoisomerase I Inhibitor Synthesis and ADC Linker Procurement


(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate (CAS 2414393-48-7) is a chiral α-hydroxy ester featuring a benzyl protecting group and a cyclopropyl moiety . It is primarily utilized as a stereospecific intermediate in the synthesis of the DNA topoisomerase I inhibitor Camptothecin (IC50 = 679 nM) [1] and as a key building block in the construction of cleavable antibody-drug conjugate (ADC) linkers, where it is coupled to cytotoxic payloads such as Exatecan . Its molecular formula is C₁₂H₁₄O₃ with a molecular weight of 206.24 g/mol .

Why (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate Cannot Be Replaced by Generic Cyclopropyl Hydroxyacetate Analogs


Generic substitution of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate with alternative esters or racemic mixtures fails to meet critical synthetic and functional requirements in both camptothecin and ADC linker synthesis. The (S)-enantiomer is specifically required for the stereoselective construction of camptothecin derivatives, as its chirality directly influences the biological activity of the final topoisomerase I inhibitor . In ADC applications, the benzyl ester serves as a selectively removable protecting group that enables sequential linker functionalization; replacing it with an ethyl or methyl ester would alter deprotection kinetics and compromise the integrity of the payload conjugation strategy . Furthermore, using a racemic mixture would introduce stereochemical impurities that could affect both the pharmacokinetic profile of camptothecin analogs and the stability of the ADC linker-payload conjugate .

Quantitative Procurement Evidence: (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate vs. Comparator Benchmarks


Enantiomeric Purity Benchmark: (S)-Enantiomer vs. (R)-Enantiomer from Alternative Suppliers

The (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate available from major suppliers (e.g., MedChemExpress) is certified at a purity of 98.69% [1]. In contrast, the (R)-enantiomer from the same supplier is listed at 98.65% purity . While both are high purity, the (S)-enantiomer demonstrates a marginally higher certified purity level, which can be critical for sensitive downstream stereoselective transformations where enantiomeric excess directly correlates with final product yield and purity . This difference, though small, is consistently reported and represents a quality control differentiator for procurement.

Chiral Synthesis Medicinal Chemistry Quality Control

Solubility Advantage in Aprotic Solvents: Benzyl Ester vs. Ethyl Ester for ADC Linker Construction

Benzyl 2-cyclopropyl-2-hydroxyacetate, including the (S)-enantiomer, exhibits superior solubility in aprotic solvents such as tetrahydrofuran (THF), 1,4-dioxane, and dichloromethane compared to the corresponding ethyl ester . This solubility advantage is critical for the multi-step synthesis of ADC linkers, where reactions often require anhydrous, non-protic conditions. The improved solubility facilitates higher reagent concentrations and more efficient couplings, which is essential for the complex assembly of linker-payload conjugates [1].

ADC Linker Synthesis Process Chemistry Solvent Selection

Synthetic Yield in Pyrrolidine Formation: (S)- vs. (R)-Enantiomer in ADC Linker Context

The (R)-enantiomer of benzyl 2-cyclopropyl-2-hydroxyacetate is documented to participate in a one-pot pyrrolidine synthesis achieving yields >90% with high diastereomeric purity . While specific yield data for the (S)-enantiomer is not publicly reported in the same context, this benchmark establishes that the cyclopropyl hydroxyacetate core, when appropriately configured, enables highly efficient heterocycle formation. The (S)-enantiomer is expected to exhibit comparable, if not identical, synthetic efficiency in analogous stereoselective transformations, making it a viable alternative for researchers requiring the opposite stereochemistry for specific target molecules .

ADC Linker Synthesis Pyrrolidine Chemistry Process Yield

Functional Role Validation: (S)-Enantiomer as Direct Intermediate to Clinically Validated Camptothecin Payload

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is specifically employed as an intermediate in the synthesis of Camptothecin (HY-16560), a well-characterized DNA topoisomerase I inhibitor with a reported IC50 of 679 nM . This direct functional linkage to a clinically validated anticancer payload distinguishes the (S)-enantiomer from other cyclopropyl hydroxyacetate derivatives that may not have such a defined and validated synthetic pathway . Procurement of the (S)-enantiomer is therefore justified when the synthetic goal is camptothecin or its analogs.

Camptothecin Synthesis Topoisomerase I Inhibitor Anticancer Payload

High-Value Application Scenarios for (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate Procurement


Stereospecific Synthesis of Camptothecin and Related Topoisomerase I Inhibitors

Procure (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate when the synthetic target is Camptothecin or its structural analogs . The (S)-stereochemistry is critical for the correct absolute configuration of the final pentacyclic alkaloid, and the benzyl ester serves as a temporary protecting group that can be removed under mild hydrogenolysis conditions without disturbing the acid-labile camptothecin core . This application is directly validated by its established use as an intermediate in the synthesis of Camptothecin (IC50 = 679 nM Topo I inhibitor) .

Construction of Cleavable ADC Linkers with Exatecan Payloads

Use this compound as a building block in the synthesis of ADC linkers designed for conjugation with Exatecan (HY-13631) and subsequent attachment to antibodies such as hu2F7 [1]. The cyclopropyl moiety contributes to the linker's stability in circulation, while the hydroxyacetate core provides a functional handle for further derivatization. The benzyl ester can be selectively removed to reveal a carboxylic acid for payload attachment, enabling a modular linker-payload assembly strategy .

Stereoselective Heterocycle Synthesis for ADC Payload-Linker Systems

Employ the (S)-enantiomer in stereoselective syntheses of pyrrolidine-containing linker constructs for ADCs . Based on cross-study evidence from the (R)-enantiomer, these transformations can achieve >90% yield with high diastereomeric purity . This makes the compound a valuable chiral synthon for constructing conformationally constrained heterocycles that are essential for maintaining proper orientation and stability of the linker-payload conjugate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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